molecular formula C12H14ClNO4 B1179549 thiazocin A CAS No. 136958-25-3

thiazocin A

Cat. No.: B1179549
CAS No.: 136958-25-3
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazocin A is a thiazole-containing compound, part of a broader class of heterocyclic molecules characterized by a five-membered ring structure comprising one sulfur and one nitrogen atom. Thiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound may share synthetic pathways with other thiazole derivatives, such as condensation reactions involving thioureas or cyclization of thioamides .

Properties

CAS No.

136958-25-3

Molecular Formula

C12H14ClNO4

Synonyms

thiazocin A

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • 5-Nitrothiazol-2-amine (CAS 121-66-4) shares a nitro-substituted thiazole core with this compound but lacks extended side chains, limiting its therapeutic scope to analytical applications (e.g., as a reference standard for nitazoxanide) .
  • Bis-thiazole derivatives exhibit enhanced bioactivity due to dual thiazole moieties, which improve binding affinity to biological targets like enzymes or DNA . This compound may adopt similar strategies for potency but requires structural confirmation.
  • Thiazolo[5,4-d]thiazole derivatives demonstrate unique photophysical properties due to π-conjugated systems, a feature absent in most therapeutic thiazoles like this compound .

Pharmacological Activities

Antimicrobial Activity

  • This compound vs. This compound’s bioactivity may involve similar mechanisms but with broader-spectrum efficacy .
  • This compound vs. Bis-thiazoles : Bis-thiazole derivatives show MIC values of 2–8 µg/mL against Candida spp. and Staphylococcus aureus, attributed to their ability to disrupt microbial cell membranes . This compound’s potency remains unquantified in the evidence but may exceed this range due to optimized substituents.

Anticancer Activity

  • This compound vs. Thiazolidinone hybrids: 2-Aminoisoindole-thiazolidinone hybrids exhibit IC₅₀ values of 1.5–4.2 µM against breast cancer (MCF-7) cells via apoptosis induction . This compound’s mechanism may differ if it incorporates fused heterocycles or metal-coordinating groups (e.g., copper-thiazole complexes, noted in for enhanced cytotoxicity) .

Pharmacokinetics and Toxicity

  • This compound’s environmental and metabolic stability is unconfirmed but likely superior due to structural modifications.
  • Bis-thiazoles exhibit moderate oral bioavailability (40–60%) in preclinical models, with hepatic metabolism as a primary clearance route . This compound’s pharmacokinetic profile may require optimization for clinical translation.

Q & A

Q. Methodological Focus

  • NMR analysis : Assign all peaks using 2D techniques (COSY, HSQC) and compare with published spectra .
  • Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular formula and isotope patterns.
  • Data transparency : Provide raw spectral files in supplementary materials and cite calibration standards (e.g., CDCl₃ for NMR) .

How should researchers address discrepancies in this compound’s reported mechanism of action?

Advanced Research Question
Conflicting mechanisms (e.g., membrane disruption vs. intracellular target inhibition) require:

  • Localization studies : Use fluorescent probes (e.g., SYTOX Green) to track membrane permeability in real time .
  • Genetic knockdown : Silence putative targets (e.g., via CRISPR-Cas9) and assess changes in susceptibility .
  • Cross-study validation : Replicate experiments from seminal papers under identical conditions .

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